molecular formula C20H21N3O5 B2374135 3-phenyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 891122-06-8

3-phenyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2374135
CAS No.: 891122-06-8
M. Wt: 383.404
InChI Key: RJGWLAYAQAONCK-UHFFFAOYSA-N
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Description

“3-phenyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide” is a chemical compound . It is also known by registry numbers ZINC000006640261 . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Anticancer Activity

Compounds related to 3-phenyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide have been synthesized and tested for their anticancer efficacy. For example, a series of N-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activities against cancer cells, showing significant efficacy in vitro (Jin et al., 2006). Another study demonstrated the synthesis and anticancer evaluation of benzamides derived from oxadiazole, revealing moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Research into 1,3,4-oxadiazole scaffolds has also indicated their potential for antimicrobial and antioxidant applications. Chennapragada and Palagummi (2018) synthesized novel 1,3,4-oxadiazoles showing antimicrobial potency and strong antioxidant activity, suggesting their suitability for new drug discovery in these areas (Chennapragada & Palagummi, 2018).

Urease Inhibition

Another study by Nazir et al. (2018) focused on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. These molecules were found to be potent urease inhibitors, supporting their application in designing therapeutic agents against diseases caused by urease-producing pathogens (Nazir et al., 2018).

Molecular Docking and SAR Studies

The design and synthesis of new chemical entities based on the 1,3,4-oxadiazole core have been guided by structure-activity relationship (SAR) studies and molecular docking. These methodologies have enabled the identification of compounds with significant biological activities, including insecticidal properties (Liu et al., 2017), and have facilitated the optimization of these compounds for enhanced efficacy.

Properties

IUPAC Name

3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-25-15-11-14(12-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGWLAYAQAONCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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